![molecular formula C14H11N3O3 B2660872 ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate CAS No. 338959-95-8](/img/structure/B2660872.png)
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyanoacrylates and is widely used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde to form ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which is then reacted with ethyl cyanoacetate to form the final product.
Starting Materials
Ethyl acetoacetate, 4-cyanobenzaldehyde, Ethyl cyanoacetate, Sodium ethoxide, Acetic acid, Ethanol, Diethyl ethe
Reaction
Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add 4-cyanobenzaldehyde to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add acetic acid to the reaction mixture and stir for 30 minutes at room temperature., Step 4: Add ethyl cyanoacetate to the reaction mixture and stir for 2 hours at room temperature., Step 5: Pour the reaction mixture into a separating funnel and extract with diethyl ether., Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography to obtain ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including cathepsin K, caspase-1, and caspase-3. These enzymes are involved in the regulation of various biological processes, including inflammation, apoptosis, and bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of various diseases, including osteoporosis, arthritis, and cancer.
Wirkmechanismus
The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the inhibition of enzyme activity by binding to the active site of the enzyme. The cyano and carbonyl groups of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate interact with the amino acid residues of the enzyme, thereby disrupting the enzyme-substrate interaction. This leads to the inhibition of enzyme activity and subsequent modulation of the biological process regulated by the enzyme.
Biochemische Und Physiologische Effekte
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit potent inhibitory activity against cathepsin K, a lysosomal cysteine protease that is involved in bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of osteoporosis. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit anti-inflammatory activity by inhibiting the activity of caspase-1, an enzyme involved in the production of pro-inflammatory cytokines. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has potential applications in the treatment of various inflammatory diseases, including arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological processes regulated by these enzymes. However, one of the major limitations of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its low solubility in aqueous solutions, which makes it difficult to use in in vitro experiments. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate. One potential direction is the development of more soluble analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate that can be used in in vitro experiments. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which will enable its potential applications in vivo. Furthermore, the potential therapeutic applications of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate in various diseases, including osteoporosis and arthritis, need to be further explored. Finally, the development of more potent and selective analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWLJNJNIXKIW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
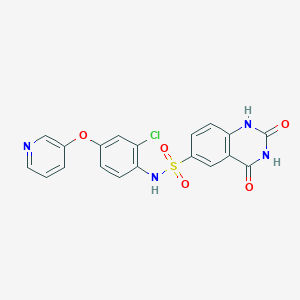
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
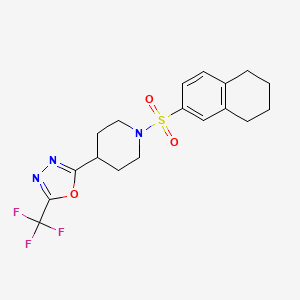
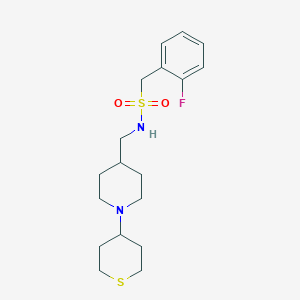

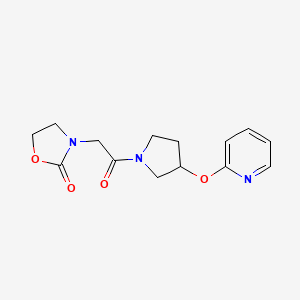
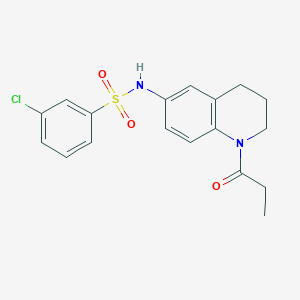
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
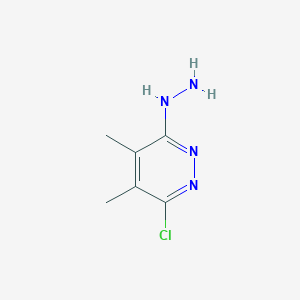
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
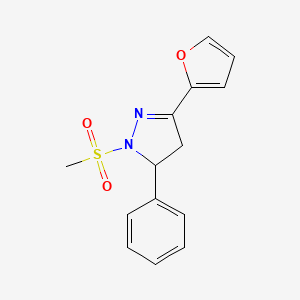
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)